酰胺肽 A

描述

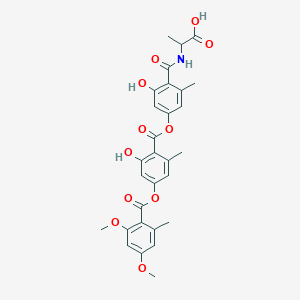

Amidepsine A is a fungal metabolite isolated from the culture broth of Humicola sp. FO-2942 . It is known to inhibit Diacylglycerol acyltransferases (DGAT) activity .

Molecular Structure Analysis

Amidepsine A has a molecular formula of C29H29NO11 . Its formal name is 2,4-dimethoxy-6-methyl-benzoic acid, 4-[[4-[[ (1-carboxyethyl)amino]carbonyl]-3-hydroxy-5-methylphenoxy]carbonyl]-3-hydroxy-5-methylphenyl ester .Physical And Chemical Properties Analysis

Amidepsine A is a powder . It is soluble in methanol . Its molecular weight is 567.5 .科学研究应用

Inhibition of Diacylglycerol Acyltransferase (DGAT)

Amidepsine A is known to inhibit DGAT, an enzyme that catalyzes the final step in triglyceride synthesis. This inhibition is significant because excessive triglyceride synthesis can lead to metabolic disorders such as fatty liver, obesity, and hypertriglyceridemia, which are risk factors for atherosclerosis and diabetes .

Potential Therapeutic Agent for Metabolic Disorders

Due to its inhibitory effect on DGAT, Amidepsine A has potential as a therapeutic agent for treating metabolic disorders. By preventing the excessive accumulation of triglycerides, it could be used to manage conditions like obesity and insulin resistance .

Research on Obesity and Fatty Liver Disease

Amidepsine A’s role in inhibiting triglyceride synthesis makes it a valuable compound for research into obesity and fatty liver disease. Studies involving DGAT-1 deficient mice have shown a protective phenotype against diet-induced obesity, suggesting that Amidepsine A could be used to explore new treatments for these conditions .

Study of Triglyceride Synthesis Pathways

Researchers can use Amidepsine A to study the biochemical pathways involved in triglyceride synthesis. Understanding these pathways is crucial for developing drugs that can regulate lipid metabolism and treat related diseases .

Development of Anti-atherosclerosis Drugs

By inhibiting the enzyme responsible for triglyceride synthesis, Amidepsine A could be instrumental in the development of drugs aimed at preventing atherosclerosis, a leading cause of heart disease .

Electrosynthesis of Amides

While not directly related to Amidepsine A, the compound belongs to the amide class, which is significant in electrosynthesis. Amides are essential in biological systems and the pharmaceutical industry, and greener routes for amide synthesis are a vital research goal. Amidepsine A could potentially inspire new methodologies in the electrosynthesis of amides .

作用机制

Target of Action

Amidepsine A primarily targets Diacylglycerol Acyltransferase (DGAT) . DGAT is an enzyme that catalyzes the formation of triglycerides from diacylglycerol and Acyl-CoA . This reaction is considered the terminal and only committed step in triglyceride synthesis and is essential for the formation of adipose tissue .

Mode of Action

Amidepsine A inhibits DGAT activity, showing inhibitory effects in rat liver microsomes and Raji cells . It integrates into lipid bilayers due to its lipophilic properties, affecting membrane integrity and functionality . By altering the physical properties of cellular membranes, including fluidity, phase behavior, and permeability, Amidepsine A can disrupt normal cellular processes .

Biochemical Pathways

The primary biochemical pathway affected by Amidepsine A is the triglyceride synthesis pathway . By inhibiting DGAT, Amidepsine A prevents the formation of triglycerides, which are essential components of adipose tissue . This disruption can lead to a cascade of effects within the cell, ultimately affecting cell viability .

Pharmacokinetics

As a lipophilic compound, it is likely to have good absorption and distribution within lipid environments, such as cell membranes

Result of Action

The inhibition of DGAT by Amidepsine A leads to an excessive accumulation of triacetylglycerol . This may cause conditions such as fatty liver, obesity, and hypertriglyceridemia, which may further lead to atherosclerosis, diabetes, and metabolic disorders .

Action Environment

As a lipophilic compound, its action is likely influenced by the lipid composition of the environment, such as the lipid composition of cell membranes

安全和危害

属性

IUPAC Name |

2-[[4-[4-(2,4-dimethoxy-6-methylbenzoyl)oxy-2-hydroxy-6-methylbenzoyl]oxy-2-hydroxy-6-methylbenzoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29NO11/c1-13-8-18(10-20(31)23(13)26(33)30-16(4)27(34)35)40-28(36)24-14(2)9-19(11-21(24)32)41-29(37)25-15(3)7-17(38-5)12-22(25)39-6/h7-12,16,31-32H,1-6H3,(H,30,33)(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQGKRCPZJSNFEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)NC(C)C(=O)O)O)OC(=O)C2=C(C=C(C=C2C)OC(=O)C3=C(C=C(C=C3C)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amidepsine A | |

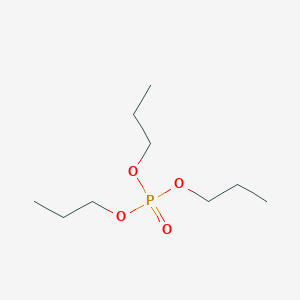

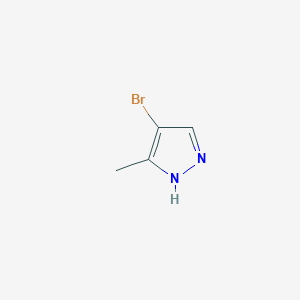

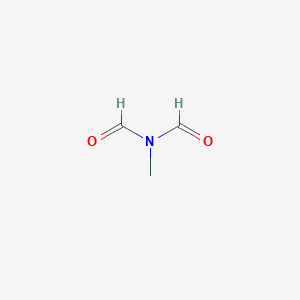

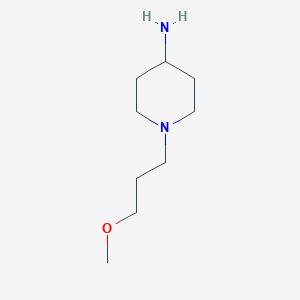

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Amidepsine A?

A1: Amidepsine A is a potent and selective inhibitor of diacylglycerol acyltransferase (DGAT) [, ]. DGAT is a key enzyme involved in the final step of triacylglycerol (TAG) synthesis, catalyzing the esterification of diacylglycerol (DAG) with acyl-CoA to form TAG. By inhibiting DGAT, Amidepsine A reduces TAG formation [].

Q2: What is the structural characterization of Amidepsine A?

A2: Amidepsine A is characterized as 2-hydroxy-4-[[2-hydroxy-4-[(2,4-dimethoxy-6-methylbenzoyl)oxy]6-methylbenzoyl]oxy]-6-methylbenzoic acid N-alanine amide []. Unfortunately, the exact molecular formula and weight are not provided in the provided abstracts.

Q3: How does Amidepsine A impact triacylglycerol formation in cells?

A3: Amidepsine A specifically inhibits TAG formation in living cells []. This was demonstrated in Raji cells, where the compound effectively reduced TAG levels, highlighting its ability to target DGAT activity within a cellular environment.

Q4: Are there other compounds similar to Amidepsine A?

A4: Yes, several other amidepsines (B, C, D, and E) have been isolated from the Humicola sp. fungus [, , ]. Amidepsine D is particularly notable as it has been identified as 2,4-di-O-methylgryphoric acid [].

Q5: Has Amidepsine A been tested in any disease models?

A5: While the provided abstracts do not detail specific disease models for Amidepsine A, research using other DGAT inhibitors, like xanthohumol and Amidepsine D, indicates a potential role for these compounds in regulating angiogenesis, a process important in tumor growth and development []. Further investigation is needed to determine if Amidepsine A shares similar properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(2-Octoxyethoxy)ethoxy]ethanol](/img/structure/B103834.png)

![(1Z,5Z)-cycloocta-1,5-diene;(R)-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane;rhodium;tetrafluoroborate](/img/structure/B103839.png)